Cas no 2680607-18-3 (3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)

3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is a specialized organic compound featuring a unique combination of functional groups, including a methoxy, methyl, and carbamate moiety linked to a butanoic acid backbone. This structure imparts reactivity suitable for applications in peptide synthesis, polymer chemistry, and as a building block for advanced intermediates. The presence of the allyloxycarbonyl (Alloc) protecting group allows for selective deprotection under mild conditions, enhancing its utility in multi-step synthetic pathways. Its balanced hydrophilicity and steric properties make it valuable for designing tailored molecular architectures. The compound is typically handled under controlled conditions due to its sensitivity to hydrolysis and thermal decomposition.
3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid structure
2680607-18-3 structure
商品名:3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
CAS番号:2680607-18-3
MF:C10H17NO5
メガワット:231.245683431625
CID:6611608
PubChem ID:165915809

3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid 化学的及び物理的性質

名前と識別子

    • 2680607-18-3
    • EN300-28275576
    • 3-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
    • 3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
    • インチ: 1S/C10H17NO5/c1-5-6-16-9(14)11-7(8(12)13)10(2,3)15-4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)
    • InChIKey: QJIAELFYMRPQDG-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C)(C)C(C(=O)O)NC(=O)OCC=C

計算された属性

  • せいみつぶんしりょう: 231.11067264g/mol
  • どういたいしつりょう: 231.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 84.9Ų

3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28275576-0.05g
3-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
2680607-18-3 95.0%
0.05g
$996.0 2025-03-19
Enamine
EN300-28275576-10.0g
3-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
2680607-18-3 95.0%
10.0g
$5099.0 2025-03-19
Enamine
EN300-28275576-0.5g
3-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
2680607-18-3 95.0%
0.5g
$1137.0 2025-03-19
Enamine
EN300-28275576-5.0g
3-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
2680607-18-3 95.0%
5.0g
$3438.0 2025-03-19
Enamine
EN300-28275576-0.25g
3-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
2680607-18-3 95.0%
0.25g
$1090.0 2025-03-19
Enamine
EN300-28275576-2.5g
3-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
2680607-18-3 95.0%
2.5g
$2324.0 2025-03-19
Enamine
EN300-28275576-0.1g
3-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
2680607-18-3 95.0%
0.1g
$1043.0 2025-03-19
Enamine
EN300-28275576-1.0g
3-methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
2680607-18-3 95.0%
1.0g
$1185.0 2025-03-19

3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid 関連文献

3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acidに関する追加情報

3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid

3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid, also known by its CAS number 2680607-18-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various biochemical pathways, making it a subject of extensive research.

The structure of 3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is characterized by a butanoic acid backbone with specific substituents. The presence of a methoxy group at the 3-position and a methyl group at the same position introduces steric effects that influence the compound's reactivity and solubility. The amino group attached to the carbonyl moiety further adds complexity to its chemical behavior, making it a versatile molecule for synthetic modifications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various methodologies, including multi-component reactions and enzymatic catalysis, to achieve high yields and purity. These methods not only enhance the scalability of production but also align with green chemistry principles, reducing environmental impact.

In terms of applications, 3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid has shown promise in the pharmaceutical industry. Its ability to modulate specific biochemical pathways makes it a potential candidate for drug development targeting diseases such as cancer and neurodegenerative disorders. Preclinical studies have demonstrated its efficacy in inhibiting key enzymes involved in these conditions, highlighting its therapeutic potential.

The pharmacokinetic profile of this compound has also been extensively studied. Research indicates that it exhibits favorable absorption and bioavailability, which are critical factors for drug candidates. Additionally, its metabolic stability has been evaluated, providing insights into its suitability for long-term therapeutic use.

Recent collaborative efforts between academic institutions and pharmaceutical companies have furthered our understanding of this compound's mechanisms of action. Advanced computational models and in vivo studies have provided detailed insights into its interaction with cellular targets, paving the way for optimized drug design.

In conclusion, 3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid (CAS No. 2680607-18-3) stands as a testament to the advancements in modern chemistry and pharmacology. Its unique structure, versatile synthesis methods, and promising therapeutic applications position it as a key molecule in future drug development.

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